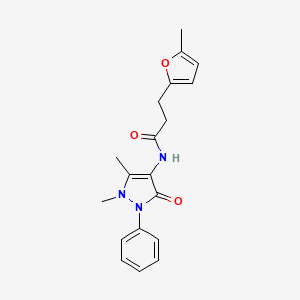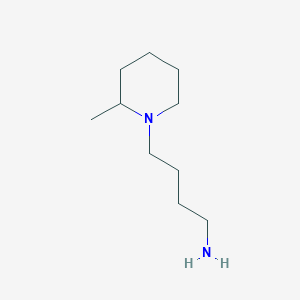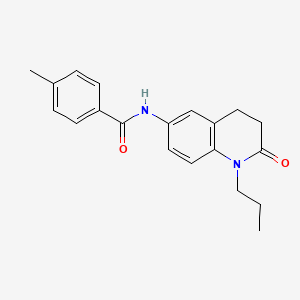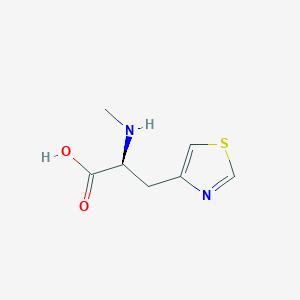![molecular formula C19H27N7O B2577456 4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine CAS No. 2415511-89-4](/img/structure/B2577456.png)
4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine and piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine ring.
Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation to introduce the ethyl group.
Preparation of Piperazine Intermediate: The piperazine ring is typically synthesized through the reaction of diethylenetriamine with ethylene oxide.
Coupling Reaction: The pyrimidine and piperazine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted morpholine or pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its specific substitution pattern and the presence of both morpholine and piperazine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-3-16-13-20-18(21-14-16)25-6-4-24(5-7-25)17-12-15(2)22-19(23-17)26-8-10-27-11-9-26/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHLYBVBNBXWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

![2-[({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenylpyrimidin-4-ol](/img/structure/B2577376.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzofuran-2-carboxamide](/img/structure/B2577379.png)
![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)






![3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2577394.png)
